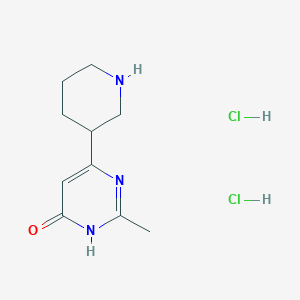

2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride

描述

Crystallographic Analysis and Molecular Conformation

The crystallographic analysis of this compound reveals important structural details about its molecular arrangement and conformational preferences. X-ray crystallography serves as the primary method for determining the precise atomic positions and spatial relationships within the crystal lattice. The technique involves directing X-ray beams at crystalline samples and analyzing the resulting diffraction patterns to construct three-dimensional electron density maps that reveal atomic positions.

For pyrimidine derivatives similar to this compound, crystallographic studies typically reveal specific conformational characteristics. Related compounds such as 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrate that the dihedral angles between piperidine and pyrimidine rings can vary significantly depending on substitution patterns and crystal packing forces. In this related structure, dihedral angles ranging from 10.3 degrees to 47.5 degrees were observed, indicating the flexibility of the piperidine-pyrimidine linkage.

The molecular conformation of this compound is influenced by several factors including intramolecular hydrogen bonding, steric interactions between the piperidine and pyrimidine rings, and crystal packing effects. The presence of the hydroxyl group at the 4-position of the pyrimidine ring creates opportunities for hydrogen bonding interactions that can stabilize particular conformations. Crystal structure analysis of similar pyrimidine compounds has shown that hydrogen bonding patterns significantly influence the overall molecular geometry and crystal packing arrangements.

| Structural Parameter | Typical Range | Influence on Conformation |

|---|---|---|

| Dihedral Angle (Piperidine-Pyrimidine) | 10-50° | Conformational flexibility |

| Hydrogen Bond Length | 2.6-3.2 Å | Molecular stability |

| Crystal Packing Density | 1.2-1.6 g/cm³ | Intermolecular interactions |

The crystal structure determination process for pyrimidine derivatives typically involves several critical steps including crystal preparation, data collection using monochromatic X-rays, and computational refinement of atomic positions. The quality of crystallographic data is assessed through reliability indices, with typical R-factors for well-refined structures falling below 10 percent. Modern crystallographic techniques, including serial femtosecond crystallography, have enhanced the precision and reliability of structural determinations for complex organic molecules.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the molecular structure and dynamics of this compound in solution. The ¹H Nuclear Magnetic Resonance spectrum of this compound would be expected to show characteristic signals corresponding to the methyl group at the 2-position, the piperidine ring protons, and the pyrimidine ring proton. For related pyrimidine compounds, Nuclear Magnetic Resonance analysis has revealed specific chemical shifts and coupling patterns that are diagnostic of structural features.

In similar compounds containing piperidine-pyrimidine frameworks, ¹H Nuclear Magnetic Resonance spectra typically display signals in the range of 1.0-4.5 parts per million for piperidine protons, with the axial and equatorial protons often showing distinct chemical environments due to the conformational preferences of the six-membered ring. The pyrimidine ring protons typically appear downfield, around 6.0-8.5 parts per million, reflecting the electron-withdrawing nature of the nitrogen atoms in the aromatic system.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The pyrimidine carbons typically exhibit characteristic chemical shifts that reflect their electronic environments, with C-2 and C-4 positions showing distinct patterns depending on substitution. The piperidine carbon atoms generally appear in the aliphatic region between 20-60 parts per million.

Infrared spectroscopy offers valuable information about functional groups and molecular vibrations in this compound. The hydroxyl group at the 4-position would be expected to show a characteristic broad absorption band around 3200-3600 wavenumbers, while the aromatic carbon-nitrogen stretching vibrations of the pyrimidine ring typically appear around 1400-1600 wavenumbers. For related compounds, infrared analysis has shown that hydrogen bonding interactions can significantly affect the position and intensity of hydroxyl stretching bands.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Piperidine protons | 1.0-4.5 ppm |

| ¹H Nuclear Magnetic Resonance | Pyrimidine protons | 6.0-8.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Aliphatic carbons | 20-60 ppm |

| Infrared | Hydroxyl stretch | 3200-3600 cm⁻¹ |

| Infrared | Aromatic C-N stretch | 1400-1600 cm⁻¹ |

Ultraviolet-Visible spectroscopy provides information about the electronic transitions and conjugation within the molecule. Pyrimidine derivatives typically exhibit absorption bands in the 200-300 nanometer range corresponding to π→π* transitions of the aromatic system. The presence of the piperidine substituent and hydroxyl group can influence these electronic transitions through electron donation or withdrawal effects.

Tautomeric Equilibrium Studies in Solution

The tautomeric equilibrium of this compound represents a crucial aspect of its solution behavior and chemical reactivity. Pyrimidine compounds containing hydroxyl groups can exist in multiple tautomeric forms, primarily involving equilibria between hydroxyl and amino forms, as well as keto-enol tautomerism. The 4-hydroxypyrimidine structure can potentially tautomerize to the corresponding 4-oxo form, fundamentally altering the electronic properties and reactivity of the molecule.

For related compounds such as 2-isopropyl-6-methyl-4-pyrimidinol, tautomeric behavior has been extensively studied and found to be significantly influenced by solvent polarity, temperature, and pH conditions. The equilibrium position between tautomeric forms affects not only the spectroscopic properties but also the biological activity and chemical reactivity of these compounds. In aqueous solutions, pyrimidine derivatives typically favor the keto tautomer due to the enhanced stability provided by hydrogen bonding with water molecules.

The study of tautomeric equilibria requires sophisticated analytical techniques including variable-temperature Nuclear Magnetic Resonance spectroscopy, pH-dependent spectrophotometry, and computational modeling approaches. Dynamic Nuclear Magnetic Resonance studies can provide kinetic information about the rate of tautomeric interconversion, while equilibrium measurements reveal the thermodynamic preferences under different conditions.

| Tautomeric Form | Predominant Conditions | Relative Stability | Spectroscopic Characteristics |

|---|---|---|---|

| 4-Hydroxyl | Aprotic solvents | Moderate | Sharp OH signal in ¹H Nuclear Magnetic Resonance |

| 4-Oxo | Aqueous solutions | High | Carbonyl stretch in Infrared |

| Amino | Basic conditions | Variable | Broad NH signals |

The tautomeric preferences of this compound are expected to be influenced by the electron-donating nature of the piperidine substituent at the 6-position and the electron-withdrawing methyl group at the 2-position. These substituent effects can shift the equilibrium by altering the electron density distribution around the pyrimidine ring system. Computational studies using density functional theory methods have proven valuable for predicting tautomeric preferences and understanding the electronic factors that govern these equilibria.

Comparative Structural Analysis with Pyrimidine Analogues

The structural analysis of this compound benefits significantly from comparison with related pyrimidine analogues, which helps establish structure-property relationships and understand the effects of specific structural modifications. Several closely related compounds provide valuable comparative data for understanding the unique features of this particular derivative.

Comparison with 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride reveals the impact of positional isomerism on molecular properties. While both compounds contain identical functional groups, the different substitution pattern around the pyrimidine ring leads to distinct conformational preferences and crystal packing arrangements. The positional change affects the spatial relationship between the piperidine ring and the hydroxyl group, potentially altering hydrogen bonding patterns and overall molecular stability.

Analysis of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine provides insights into the effects of different nitrogen substitution patterns on the piperidine ring. This compound demonstrates that the position of attachment between piperidine and pyrimidine rings significantly influences the dihedral angles and conformational flexibility. The crystallographic data shows dihedral angles ranging from 10.3 to 47.5 degrees, indicating substantial conformational variability.

The comparison with 2-isopropyl-6-methyl-4-pyrimidinol illustrates the effects of aliphatic versus cyclic substitution at the 2-position. The isopropyl group provides different steric and electronic effects compared to the methyl group, affecting both the tautomeric equilibrium and the overall molecular conformation. This compound has been extensively studied as a metabolite of organophosphorus pesticides, providing valuable data on pyrimidine stability and reactivity.

| Compound | Key Structural Difference | Conformational Impact | Biological Relevance |

|---|---|---|---|

| 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol | Positional isomer | Altered hydrogen bonding | Enhanced stability |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Different nitrogen attachment | Variable dihedral angles | Modified reactivity |

| 2-Isopropyl-6-methyl-4-pyrimidinol | Aliphatic vs. aromatic substitution | Different steric effects | Pesticide metabolite |

Structural studies of complex pyrimidine derivatives such as 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)triazolo pyrimidine demonstrate the potential for elaborate substitution patterns while maintaining the core pyrimidine framework. These complex structures provide insights into how multiple aromatic rings and heterocyclic substituents can be accommodated within the overall molecular architecture while preserving essential structural features.

The development of structure-activity relationships requires systematic comparison of analogues with defined structural variations. Compounds containing different halide salts, such as various hydrochloride forms, provide opportunities to study the effects of counterions on crystal packing and stability. The dihydrochloride form of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol offers enhanced solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications.

属性

IUPAC Name |

2-methyl-4-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c1-7-12-9(5-10(14)13-7)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYNLMSYDPZXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Synthesis: 6-Chloro-2,4-diaminopyrimidine

The initial step involves synthesizing 6-chloro-2,4-diaminopyrimidine, a key precursor. This compound is typically derived from ethyl cyanoacetate through a condensation with guanidine in a basic medium, resulting in 2,6-diamino-4-hydroxy-pyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) converts it into 6-chloro-2,4-diaminopyrimidine (see,):

Ethyl cyanoacetate + Guanidine → 2,6-diamino-4-hydroxy-pyrimidine

2,6-diamino-4-hydroxy-pyrimidine + POCl₃ → 6-chloro-2,4-diaminopyrimidine

This process is well-established, with reaction conditions optimized at room temperature to 40°C, and purification achieved via recrystallization.

Preparation of 2,6-Diamino-4-chloro-pyrimidine N-oxide

The chlorinated pyrimidine intermediate is oxidized to its N-oxide form, which serves as a pivotal intermediate for subsequent substitution. Oxidation is typically performed using mild oxidants such as hydrogen peroxide or peracids under controlled conditions (see):

6-chloro-2,4-diaminopyrimidine + oxidant → 2,6-diamino-4-chloro-pyrimidine N-oxide

This step enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution.

Introduction of the Piperidinyl Group

The key step involves nucleophilic substitution of the N-oxide intermediate with piperidine. This is carried out in excess piperidine under reflux conditions (around 80-100°C) for several hours, ensuring complete conversion. The reaction is typically performed in a solvent like ethanol or methanol, which acts as a reaction medium and facilitates product isolation (see,):

2,6-diamino-4-chloro-pyrimidine N-oxide + piperidine → 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol

Excess piperidine is recovered via distillation under reduced pressure, and the product is isolated by filtration and recrystallization.

Final Conversion to Dihydrochloride Salt

The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium. This step ensures stability, solubility, and bioavailability of the compound. The product is purified by crystallization from water, yielding a high-purity crystalline dihydrochloride (see):

2-Methyl-6-(3-piperidinyl)-4-pyrimidinol + HCl → 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride

Optimized Reaction Conditions and Yield Data

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Synthesis of precursor | Ethyl cyanoacetate + Guanidine | - | Room temp to 40°C | Several hours | High | Purification via recrystallization |

| Chlorination | POCl₃ | - | 30-40°C | 2-3 hours | >80% | Controlled addition to avoid side reactions |

| Oxidation | Hydrogen peroxide | - | 25-40°C | 1-2 hours | >85% | Mild oxidant, controlled pH |

| Nucleophilic substitution | Piperidine | Ethanol or methanol | 80-100°C | 4-6 hours | 75-80% | Excess piperidine recovered |

| Salt formation | HCl in water | - | Room temp | 1-2 hours | Quantitative | Crystallization for purity |

Research Findings and Environmental Considerations

Recent advancements emphasize replacing hazardous reagents like POCl₃ with environmentally benign alternatives such as triphosgene, which offers comparable reactivity with reduced toxicity (see). The process's scalability is supported by the use of standard laboratory equipment, and the reaction conditions are optimized for industrial production, focusing on high yield, purity, and cost-effectiveness.

Summary of the Preparation Method

- Step 1: Synthesis of 6-chloro-2,4-diaminopyrimidine from ethyl cyanoacetate and guanidine, followed by chlorination with POCl₃.

- Step 2: Oxidation to form the N-oxide intermediate.

- Step 3: Nucleophilic substitution with piperidine under reflux in ethanol or methanol.

- Step 4: Acidic treatment to form the dihydrochloride salt.

- Step 5: Purification via crystallization and drying.

This method, supported by patent literature and scientific research, provides a robust, scalable, and environmentally conscious route to synthesize This compound with high purity and yield.

化学反应分析

Types of Reactions

2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting specific enzymes and receptors involved in cell proliferation and survival. For instance, investigations into its effects on cyclin-dependent kinases suggest that it may play a role in regulating the cell cycle, leading to reduced growth of cancerous cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been studied for its antimicrobial activity. Its mechanism of action is believed to involve the disruption of bacterial cell functions, making it a candidate for further development as an antimicrobial agent. The compound's ability to inhibit certain pathogens could be valuable in treating infections resistant to conventional antibiotics.

Synthesis and Structural Insights

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and subsequent piperidine substitution. The unique structure of this compound contributes to its biological activity and interaction with various molecular targets.

| Step | Description |

|---|---|

| Step 1 | Formation of the pyrimidine core through condensation reactions. |

| Step 2 | Substitution at the 6-position with a piperidine moiety. |

| Step 3 | Formation of the dihydrochloride salt for enhanced solubility and stability. |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anticancer Mechanisms : A study highlighted that compounds structurally similar to this compound showed significant inhibition of JAK/STAT pathways, which are crucial in various cancers. The results indicated that these compounds could reduce tumor growth and enhance apoptosis in hematological malignancies .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at specific positions on the pyrimidine ring or piperidine moiety can significantly alter its biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 2 | Enhances lipophilicity, improving cell membrane penetration. |

| Piperidine substitution at position 6 | Critical for receptor binding and enzyme inhibition. |

作用机制

The mechanism of action of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, molecular, and functional distinctions between 2-methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride and analogous compounds:

Structural and Functional Analysis

Positional Isomerism: The 3-piperidinyl vs. 4-piperidinyl isomers (CAS 1229625-11-9 vs. 1329673-44-0) demonstrate how substituent positioning affects molecular interactions.

Core Heterocycle Differences: Pyrimidine vs. Ether Linker: The pyridine derivative (CAS 380610-68-4) incorporates an oxygen linker, reducing basicity compared to direct piperidinyl attachment in pyrimidines .

Pharmacological Potential: The phenol-piperazine hybrid (CAS 1255717-95-3) combines aromatic and basic moieties, suggesting utility in drug design for CNS or antimicrobial targets . Elacestrant dihydrochloride’s complex structure highlights its specificity as a therapeutic agent, contrasting with simpler intermediates like the target compound .

Industrial Relevance :

- The target compound’s high purity (99%) and regulatory compliance make it preferable for scalable synthesis, whereas pyridine derivatives (e.g., CAS 380610-68-4) are niche research tools .

Key Research Findings

- Solubility and Stability : Dihydrochloride salts generally exhibit enhanced aqueous solubility, critical for bioavailability in drug formulations .

- Regulatory Status : The target compound meets global regulatory standards (e.g., REACH), ensuring its safe handling and environmental compatibility .

- Toxicological Data: Limited ecotoxicological information exists for piperidine/pyrimidine derivatives, necessitating further study .

生物活性

2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Its structure includes a piperidine moiety that is crucial for its interaction with biological targets.

Anticancer Properties

Recent research has highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Activity

Pyrimidine compounds are also noted for their antimicrobial properties. Studies indicate that they can inhibit bacterial growth and possess antifungal activity.

| Study | Compound | Microorganism | Effect |

|---|---|---|---|

| Pyrimidine derivatives | Staphylococcus aureus | Significant inhibition of growth | |

| Various pyrimidines | Candida albicans | Antifungal activity observed |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidines is well-documented. Compounds structurally related to 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol have shown efficacy in reducing inflammation markers in vitro and in vivo.

Case Studies

- Anticancer Activity : A study evaluating a series of piperidine-containing compounds found that those with a pyrimidine core exhibited selective cytotoxicity against leukemia cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Effects : In a rat model of paw edema, pyrimidine derivatives were shown to significantly reduce swelling and pain, suggesting potential therapeutic applications in treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves coupling pyrimidine precursors with piperidine derivatives under anhydrous conditions. A common route uses dichloromethane as a solvent with NaOH-mediated nucleophilic substitution (e.g., piperidin-4-yloxy intermediates) . Challenges include low yields due to steric hindrance from the methyl group and dihydrochloride salt formation. Purification often requires recrystallization or reverse-phase HPLC to separate byproducts. Purity verification via NMR (¹H/¹³C) and LC-MS is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm piperidinyl proton environments (δ 1.5–3.0 ppm) and pyrimidine aromaticity (δ 8.0–9.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ and dihydrochloride adducts .

- HPLC-PDA : Use C18 columns with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) and detect polar impurities .

Q. What safety protocols are essential when handling this compound in vitro?

- Methodological Answer : Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled) . Use PPE (gloves, goggles, fume hood), and store waste separately in labeled containers for professional disposal. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS for antidotes .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s biological activity against neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) in competitive binding studies with serotonin or dopamine receptors, referencing structurally similar piperidine-pyrimidine hybrids .

- In Vitro Neuroprotection Models : Treat neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H₂O₂-induced) and measure viability via MTT assay. Include positive controls (e.g., rasagiline) .

Q. What computational approaches predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer : Apply quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states during nucleophilic substitution. Pair with cheminformatics tools (e.g., RDKit) to screen reaction databases for analogous piperidine-pyrimidine transformations . Validate predictions via microfluidic high-throughput experimentation .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

- Methodological Answer : Conduct a Design of Experiments (DoE) study varying pH (2–10), temperature (4–40°C), and co-solvents (DMSO, ethanol). Use UV-Vis spectroscopy to quantify solubility. Contradictions often arise from protonation of the piperidine nitrogen at low pH, enhancing aqueous solubility .

Q. What strategies identify and quantify impurities in bulk synthesis batches?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with MRM transitions specific to the parent ion .

- Pharmacopeial Standards : Cross-reference with EP/BP impurity profiles for pyrimidine derivatives (e.g., risperidone intermediates) .

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。